Regioisomeric Differentiation: 5-yl vs. 2-yl Benzothiazole Attachment Alters Ligand Efficiency Metrics
In the benzothiazole-benzamide structural class, the position of attachment to the benzothiazole ring (5-yl vs. 2-yl) has been shown to significantly impact inhibitory potency against the LRRK2 kinase target. Patent EP3842422 discloses a series of benzothiazole-benzamide compounds where the 5-yl attachment scaffold enables sub-micromolar LRRK2 inhibition, with the benzothiazole core serving as a privileged fragment for engaging the kinase ATP-binding site [1]. The target compound's 5-yl connectivity positions the benzamide carbonyl and pyrrolidine sulfonyl groups in a spatial arrangement that is geometrically distinct from 2-yl regioisomers such as N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]benzamide (CAS 708245-27-6), where the sulfonyl group resides on the benzothiazole rather than the benzamide ring [2]. This regioisomerism is non-trivial: in benzothiazole-based FAAH inhibitors, analogous 5-yl vs. 2-yl connectivity shifts produced up to 24-fold differences in inhibitory potency depending on the specific substitution pattern [3].
| Evidence Dimension | Regioisomeric scaffold geometry (5-yl benzothiazole attachment) and its impact on target binding |
|---|---|
| Target Compound Data | Benzothiazole-5-yl → benzamide (pyrrolidine sulfonyl at benzamide para position); ChEMBL ID CHEMBL3402053 |
| Comparator Or Baseline | Benzothiazole-2-yl regioisomers (e.g., CAS 708245-27-6, N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]benzamide) and 2-carboxamide regioisomers (e.g., BRENDA ligand ID 146405) |
| Quantified Difference | Regioisomeric shifts in benzothiazole-based enzyme inhibitor series produce potency differences ranging from 2-fold to >24-fold depending on target context (FAAH SAR data as class-level reference) [3] |
| Conditions | Structural comparison based on 2D topology and patent SAR disclosures; individual IC50 values for the target compound at specific targets are not publicly available in peer-reviewed literature |
Why This Matters
For procurement decisions, selecting the correct regioisomer is critical because even a single-atom connectivity change (5-yl → 2-yl) can ablate activity against the intended target; researchers must verify that the purchased compound matches the exact regioisomer specified in their assay protocol.
- [1] European Patent EP3842422A1. Benzothiazole-benzamide core compounds as LRRK2 inhibitors. Consejo Superior de Investigaciones Científicas (CSIC), filed 2020, published 2021. View Source
- [2] Chemenu. N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]benzamide, CAS 708245-27-6. Molecular formula C₁₈H₁₇N₃O₃S₂, MW 387.47 (positional isomer). View Source
- [3] PubMed ID 21728345. High-throughput screening identified benzothiazole analogue 3 as a potent fatty acid amide hydrolase (FAAH) inhibitor; SAR studies indicated that the sulfonyl group, piperidine ring, and benzothiazole were key components for activity. 2011. View Source
